
5-methyl-1-phenyl-1H-imidazole-4-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 4-position, with the hydrochloride salt form enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the starting materials are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as recrystallization from ethanol to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its ability to interact with biological targets. It is being investigated for its antimicrobial, antifungal, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients and crop protection agents .
Mécanisme D'action
The mechanism of action of 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. For example, it can inhibit cytochrome P450 enzymes by binding to the heme iron atom, affecting the metabolism of various substrates .
Comparaison Avec Des Composés Similaires
- 1-methyl-4-phenyl-1H-imidazole-5-carboxylic acid
- 4-phenyl-1H-imidazole-5-carboxylic acid
Comparison: Compared to these similar compounds, 5-methyl-1-phenyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of the methyl group at the 5-position and the hydrochloride salt form. These structural differences can influence its solubility, reactivity, and biological activity, making it a distinct and valuable compound in various applications .
Propriétés
Formule moléculaire |
C11H11ClN2O2 |
|---|---|
Poids moléculaire |
238.67 g/mol |
Nom IUPAC |
5-methyl-1-phenylimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-8-10(11(14)15)12-7-13(8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,14,15);1H |
Clé InChI |
UZFATRCJUJNVHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1C2=CC=CC=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



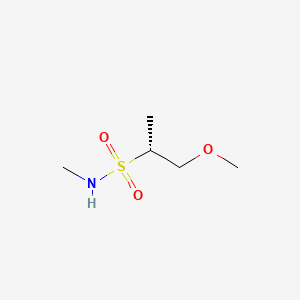
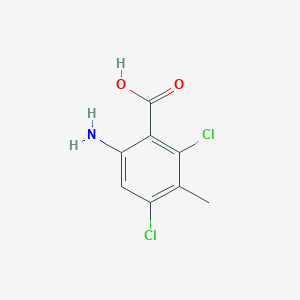
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
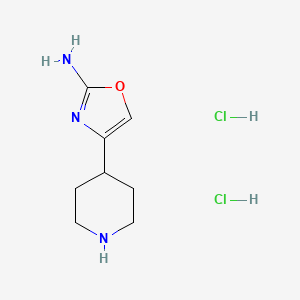
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
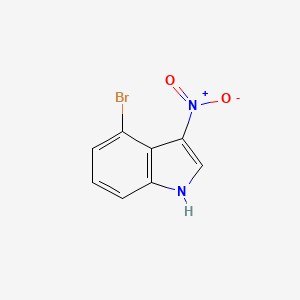

![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
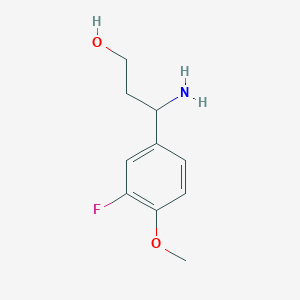
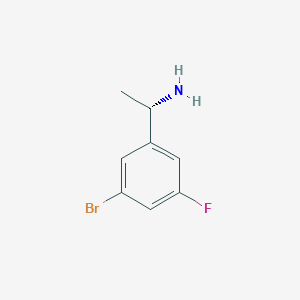
![tert-butyl N-[(5-methanesulfonylpyrimidin-2-yl)methyl]carbamate](/img/structure/B13559424.png)
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)

